molecular formula C15H16ClNO B1210369 Setazindol CAS No. 28570-99-2

Setazindol

Cat. No.: B1210369
CAS No.: 28570-99-2
M. Wt: 261.74 g/mol
InChI Key: GMQRLEHODLAXAW-UHFFFAOYSA-N
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Description

Setazindol is a chemical compound with the IUPAC name (4-Chlorophenyl)-[2-(methylaminomethyl)phenyl]methanol. It is known for its anorectic properties, meaning it suppresses appetite. Despite its potential, this compound was never marketed .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Setazindol involves several steps, starting with the preparation of the intermediate compounds. The primary synthetic route includes the reaction of 4-chlorobenzaldehyde with 2-(methylaminomethyl)phenylmagnesium bromide, followed by reduction to yield this compound. The reaction conditions typically involve the use of solvents like tetrahydrofuran and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and intermediates.

Chemical Reactions Analysis

Types of Reactions

Setazindol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of this compound can lead to the formation of secondary alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

The major products formed from these reactions include ketones, secondary alcohols, and substituted derivatives of this compound.

Scientific Research Applications

    Chemistry: Used as a model compound in studying anorectic agents and their synthesis.

    Biology: Investigated for its effects on appetite suppression and potential mechanisms.

    Medicine: Explored for its potential use in treating obesity and related disorders.

    Industry: Potential applications in the development of appetite suppressants and weight management products.

Mechanism of Action

Setazindol exerts its anorectic effects by interacting with neurotransmitter systems in the brain. It is believed to target serotonin and dopamine receptors, which play a role in regulating appetite and satiety. The exact molecular pathways involved are still under investigation, but it is thought to modulate the release and uptake of these neurotransmitters, leading to reduced appetite.

Comparison with Similar Compounds

Similar Compounds

    Phentermine: Another anorectic agent that suppresses appetite by stimulating the release of norepinephrine.

    Sibutramine: A compound that inhibits the reuptake of serotonin and norepinephrine, leading to appetite suppression.

    Fenfluramine: An anorectic that increases the release of serotonin.

Uniqueness of Setazindol

This compound is unique in its specific chemical structure, which allows it to interact with multiple neurotransmitter systems. Unlike some other anorectics, it has a distinct mechanism of action that involves both serotonin and dopamine pathways, potentially offering a broader range of effects on appetite regulation.

Properties

CAS No.

28570-99-2

Molecular Formula

C15H16ClNO

Molecular Weight

261.74 g/mol

IUPAC Name

(4-chlorophenyl)-[2-(methylaminomethyl)phenyl]methanol

InChI

InChI=1S/C15H16ClNO/c1-17-10-12-4-2-3-5-14(12)15(18)11-6-8-13(16)9-7-11/h2-9,15,17-18H,10H2,1H3

InChI Key

GMQRLEHODLAXAW-UHFFFAOYSA-N

SMILES

CNCC1=CC=CC=C1C(C2=CC=C(C=C2)Cl)O

Canonical SMILES

CNCC1=CC=CC=C1C(C2=CC=C(C=C2)Cl)O

Key on ui other cas no.

56481-43-7

Related CAS

27683-73-4 (hydrochloride)

Synonyms

4-chloro-2'-((methylamino)methyl)benzhydrol hydrochloride
PR-F-36-Cl

Origin of Product

United States

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